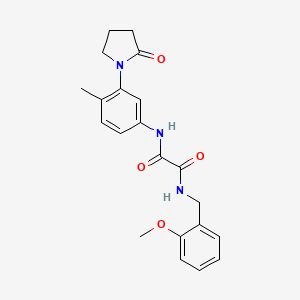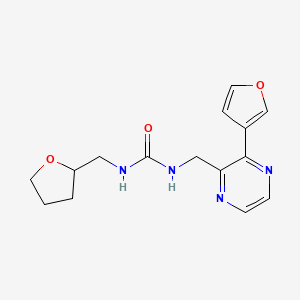
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyrazinone and has shown promising results as a potential drug candidate for various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds using furan and pyran derivatives. For instance, studies have developed methods for the one-pot diastereoselective synthesis of furano and pyrano pyrimidinones using urea derivatives in conjunction with other reagents (Ghorbani‐Vaghei et al., 2015). Such compounds have potential applications in pharmaceuticals and materials science.
Catalytic Conversions and Cyclization Reactions
Studies have also investigated the catalytic conversions and cyclization reactions involving furan and pyran systems. For example, research on the conversions of furan, di- and tetrahydrofuran, and di- and tetrahydropyran on a molybdenum catalyst in a hydrogen atmosphere has shown mutual conversions and hydrogenation-dehydrogenation reactions, expanding the scope of synthetic applications for these compounds (Anderson et al., 1998).
Synthesis of Pyridine and Naphthyridine Derivatives
Another area of application involves the synthesis of pyridine and naphthyridine derivatives from compounds containing furan and pyran units. These processes often involve dimerization reactions and coupling with other chemical entities to produce complex heterocyclic structures with potential biological activity (Abdelrazek et al., 2010).
Theoretical Calculations and Mechanistic Studies
Theoretical calculations and mechanistic studies provide insights into the reactions involving furan and pyran derivatives. For example, AM1 method-based investigations into the electronic structures of reactants, intermediates, and products can offer valuable information for optimizing synthesis pathways and understanding reaction mechanisms (Yıldırım & Kandemirli, 2005).
Biomimetic Studies
Biomimetic studies involving furan and pyran derivatives help in understanding natural processes and synthesizing compounds that mimic biological systems. For instance, research on the cyclization of prebrevetoxin polyepoxide models using furan and pyran systems demonstrates the potential for synthesizing complex natural product-like structures (Kelly & Nally, 1999).
properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(18-8-12-2-1-6-22-12)19-9-13-14(17-5-4-16-13)11-3-7-21-10-11/h3-5,7,10,12H,1-2,6,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMNZKHQBCROEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)

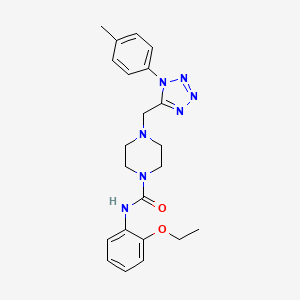
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
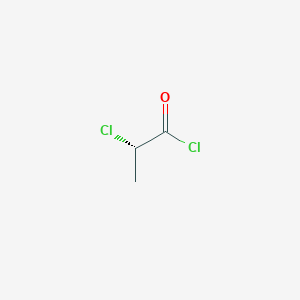
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
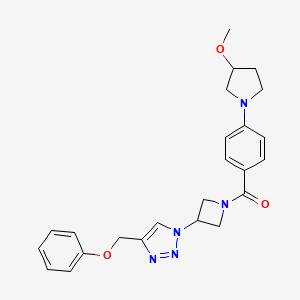
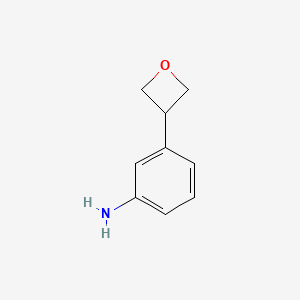
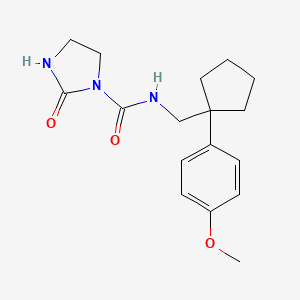
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
